7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole
Description
7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is a substituted dihydroindole (indoline) derivative characterized by a partially saturated six-membered ring system. The molecule features a tert-butyl group at the 7-position and a methyl group at the 5-position (Figure 1). Dihydroindoles are structurally distinct from fully aromatic indoles due to the saturation of the 2,3-bond, which reduces aromaticity and alters reactivity .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
7-tert-butyl-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N/c1-9-7-10-5-6-14-12(10)11(8-9)13(2,3)4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
AWKRBOMZYCFJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)NCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation, nitration, and sulfonation reactions often use reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which can be further modified for various applications .
Scientific Research Applications
7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets depend on the specific application and the modifications made to the indole structure.
Comparison with Similar Compounds
Substituent Effects and Structural Features
The tert-butyl and methyl groups in 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole contrast with substituents in related compounds (Table 1).
Table 1. Substituent Effects in 2,3-Dihydro-1H-Indole Derivatives
- Steric and Electronic Effects: The tert-butyl group at position 7 introduces significant steric hindrance compared to smaller substituents (e.g., methyl or fluoro). This bulk may limit accessibility in catalytic or binding interactions.
- Crystal Packing : Bulky substituents like tert-butyl or benzenesulfonyl groups influence molecular geometry. For example, sulfonyl-bound phenyl rings in compound I form orthogonal dihedral angles (~88°) with the indoline core, a feature likely shared by tert-butyl derivatives .
Physical and Chemical Properties
- Melting Points : Methylated derivatives (e.g., 7b) exhibit lower melting points (55–56°C) compared to sulfonated analogs (7c: 111–112°C). The tert-butyl group’s steric bulk may further elevate melting points due to tighter crystal packing .
- Hydrogen Bonding: Sulfonated dihydroindoles (e.g., compound I) form intramolecular C-H⋯O bonds, stabilizing S(6) ring motifs. The tert-butyl group, while non-polar, may disrupt such interactions, altering solubility .
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